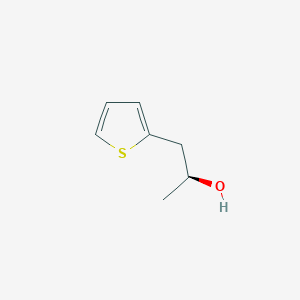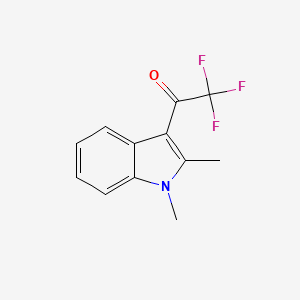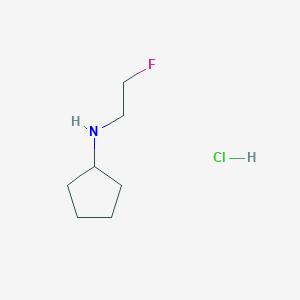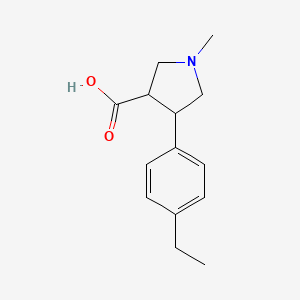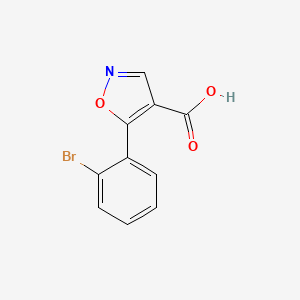
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the ester group, reducing it to an alcohol.
Substitution: The bromine atom in the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity.
Similar Compounds:
Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl 2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C10H11BrO4 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
Clé InChI |
UZQCQVPVDLSLAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(=O)OC)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


